
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
Overview
Description
“1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine” is an organic compound that belongs to the class of phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole compounds involves a variety of methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves the reaction of N-tert.butylpyrazole intermediates with ethylenediamine or propylenediamine via C2 SN Ar .
Molecular Structure Analysis
The molecular structure of “1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine” is represented by the formula C13H17N3 . It has a molecular weight of 215.29 .
Chemical Reactions Analysis
The chemical reactions involving “1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine” are diverse. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various derivatives .
Physical And Chemical Properties Analysis
“1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine” is a solid compound . It has a melting point of 59-61° C and a predicted boiling point of 356.3° C at 760 mmHg .
Scientific Research Applications
Synthesis of N-Heterocyclic Amines
This compound can be used in the synthesis of N-heterocyclic amines . These amines are valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Reductive Amination
The compound can be used in reductive amination, a commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity and a wide toolbox of protocols .
Synthesis of Pyrazole Derivatives
Pyrazole is a five-membered heterocycle containing two nitrogen atoms in adjacent positions. The compound can be used in the synthesis of pyrazole derivatives, which have attracted more attention due to their wide range of physiological and pharmacological activities .
Anti-Inflammatory Applications
The compound has been used in the design and synthesis of pyridine derivatives with terminal sulfonamide derivatives, which have shown significant anti-inflammatory effects in LPS-induced RAW264.7 macrophage cells .
Inhibition of NO and PGE2 Production
Some derivatives of the compound have shown the ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Catalyst in Palladium-Catalyzed Reactions
The compound can be used as a catalyst in palladium-catalyzed cross-coupling-alkyne cyclization and heterocyclization of diketones .
Supramolecular Structures of Pyrazoles
The compound can be used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles .
Reaction with Oxazoles
The compound can react with oxazoles to form compounds containing an amidine fragment .
Mechanism of Action
Target of Action
The primary targets of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine are the Proto-oncogene tyrosine-protein kinase Src and Mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by binding to their active sites, potentially inhibiting their activity . This interaction can lead to changes in the conformation of the target proteins, altering their function and impacting downstream signaling pathways.
Biochemical Pathways
Disruption of these pathways can have downstream effects on cellular processes, potentially leading to altered cell behavior .
Result of Action
The molecular and cellular effects of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine’s action are largely dependent on the specific context of its use. Given its potential role as a kinase inhibitor, it may lead to decreased cell proliferation and survival, particularly in cancer cells where these kinases are often overactive .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to interact with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-tert-butyl-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVAHWVDOAYMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475359 | |
| Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine | |
CAS RN |
442850-72-8, 1955558-54-9 | |
| Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

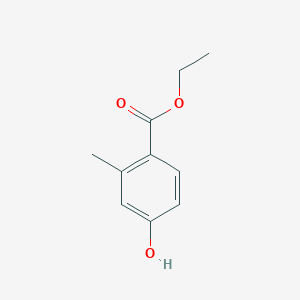
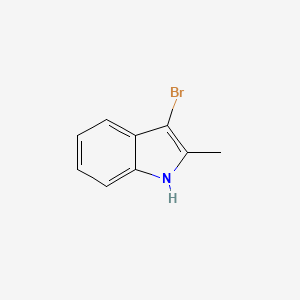
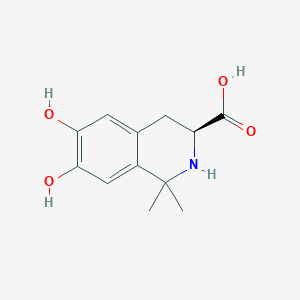
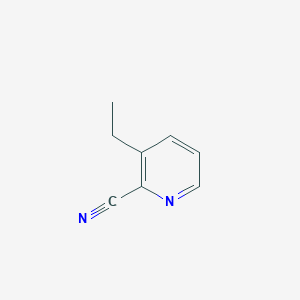

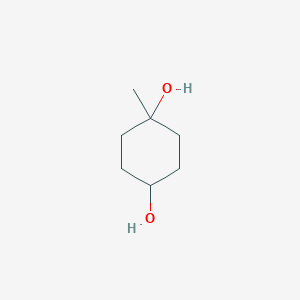
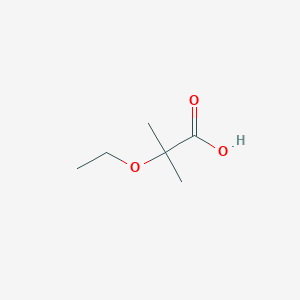
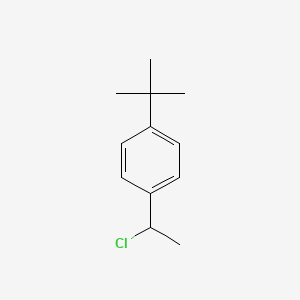

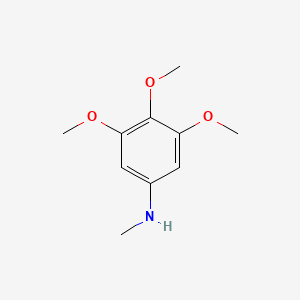



![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)